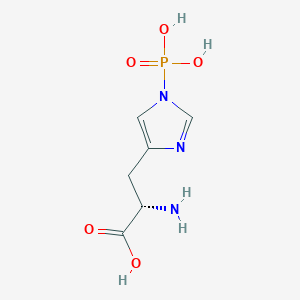
1-Phosphono-L-histidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phosphono-L-histidine is a derivative of the amino acid L-histidine, where a phosphate group is attached to the nitrogen atom of the imidazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phosphono-L-histidine can be synthesized through the phosphorylation of L-histidine. One common method involves the reaction of L-histidine with phosphoric acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete phosphorylation .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pH, and concentration of reactants to achieve high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-Phosphono-L-histidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the phosphate group to a phosphite or hypophosphite group.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under inert atmospheres.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphite compounds .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-phosphono-L-histidine involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphate group can mimic the natural phosphorylation of proteins, thereby influencing various biochemical pathways. This compound can act as an inhibitor or activator of certain enzymes, depending on the context of its use .
Comparación Con Compuestos Similares
Nπ-phospho-L-histidine: Another phosphorylated derivative of L-histidine, differing in the position of the phosphate group.
Phosphoserine: A phosphorylated derivative of serine, commonly involved in protein phosphorylation.
Phosphothreonine: A phosphorylated derivative of threonine, also involved in protein phosphorylation.
Uniqueness: 1-Phosphono-L-histidine is unique due to its specific phosphorylation site on the imidazole ring of histidine. This unique structure allows it to interact differently with biological molecules compared to other phosphorylated amino acids. Its stability and reactivity make it a valuable tool in various research applications .
Propiedades
Número CAS |
5789-14-0 |
|---|---|
Fórmula molecular |
C6H10N3O5P |
Peso molecular |
235.13 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(1-phosphonoimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H10N3O5P/c7-5(6(10)11)1-4-2-9(3-8-4)15(12,13)14/h2-3,5H,1,7H2,(H,10,11)(H2,12,13,14)/t5-/m0/s1 |
Clave InChI |
MOYPZVWCTBPWEH-YFKPBYRVSA-N |
SMILES isomérico |
C1=C(N=CN1P(=O)(O)O)C[C@@H](C(=O)O)N |
SMILES canónico |
C1=C(N=CN1P(=O)(O)O)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



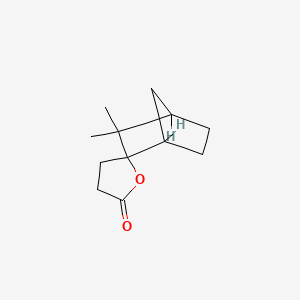

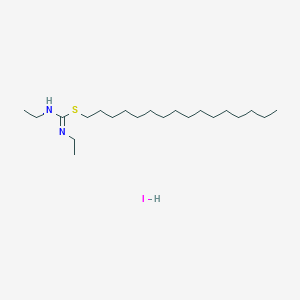
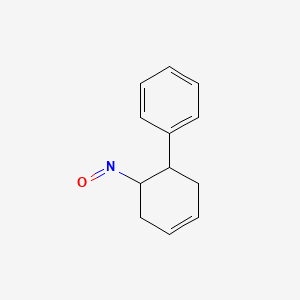

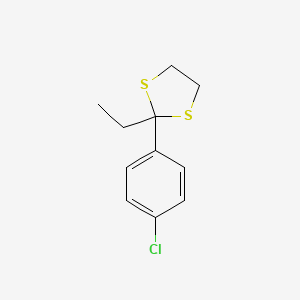
![4-Benzyl-2-cyclohexyl-6-[(dimethylamino)methyl]phenol](/img/structure/B14728205.png)

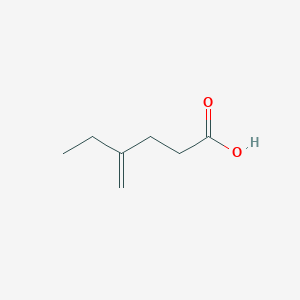
![2-propan-2-yl-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene](/img/structure/B14728258.png)
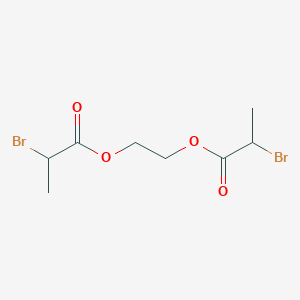
![2-Phenylbenzo[f][1,3]benzothiazole](/img/structure/B14728264.png)
![Propanedinitrile, [(dimethylamino)phenylmethylene]-](/img/structure/B14728265.png)
